Thiourea, N-(1,1'-biphenylyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-
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Overview
Description
Thiourea, N-(1,1’-biphenylyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve:
Preparation of Isothiocyanate Intermediate: Reacting 1,1’-biphenylamine with thiophosgene to form the corresponding isothiocyanate.
Coupling Reaction: Reacting the isothiocyanate intermediate with 4-((5-chloro-1H-benzimidazol-2-yl)methoxy)aniline under controlled conditions to form the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiourea dioxide, while reduction may produce corresponding amines.
Scientific Research Applications
Thiourea derivatives, including this compound, have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets. For instance, they may inhibit enzymes by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
Benzimidazole Thioureas: Compounds with benzimidazole rings attached to the thiourea group.
Uniqueness
Thiourea, N-(1,1’-biphenylyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is unique due to its complex structure, which combines biphenyl and benzimidazole moieties
Properties
CAS No. |
84494-46-2 |
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Molecular Formula |
C27H21ClN4OS |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(2-phenylphenyl)thiourea |
InChI |
InChI=1S/C27H21ClN4OS/c28-19-10-15-24-25(16-19)31-26(30-24)17-33-21-13-11-20(12-14-21)29-27(34)32-23-9-5-4-8-22(23)18-6-2-1-3-7-18/h1-16H,17H2,(H,30,31)(H2,29,32,34) |
InChI Key |
IQNBIUWKUHBXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC3=CC=C(C=C3)OCC4=NC5=C(N4)C=C(C=C5)Cl |
Origin of Product |
United States |
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